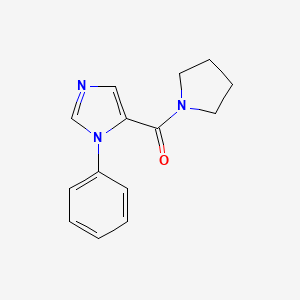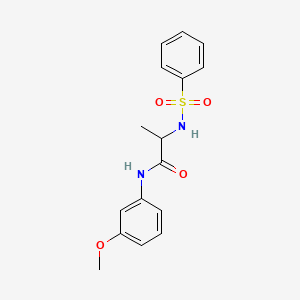
2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as BMS-986142 and belongs to the class of sulfonamide compounds. The aim of
Mécanisme D'action
The mechanism of action of 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide involves the inhibition of BTK. BTK is a protein that plays a crucial role in the activation of immune cells such as B cells and mast cells. Inhibition of BTK leads to a reduction in the production of inflammatory cytokines and chemokines, thereby reducing inflammation. This mechanism of action makes 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide. This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta. It has also been shown to inhibit the activation of B cells and mast cells, which are important immune cells involved in the development of autoimmune diseases. In addition, 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide in lab experiments is its specificity for BTK. This compound has been shown to selectively inhibit BTK without affecting other kinases, which reduces the risk of off-target effects. Another advantage is its anti-inflammatory properties, which make it a useful tool for studying the role of inflammation in various disease models. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide. One area of interest is the development of more potent and selective BTK inhibitors based on the structure of this compound. Another direction is the investigation of the efficacy of this compound in human clinical trials for the treatment of autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide and its potential applications in other disease models.
Méthodes De Synthèse
The synthesis of 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide involves the reaction of 3-methoxybenzaldehyde with N-(2-aminoethyl)benzenesulfonamide in the presence of a catalyst such as sodium methoxide. The resulting intermediate is then treated with acetic anhydride to obtain the final product. The synthesis of this compound has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential applications in the development of new drugs. This compound has been found to have anti-inflammatory properties and has been shown to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is an important target for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Several studies have demonstrated the efficacy of 2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide in reducing inflammation and improving symptoms in animal models of autoimmune diseases.
Propriétés
IUPAC Name |
2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12(18-23(20,21)15-9-4-3-5-10-15)16(19)17-13-7-6-8-14(11-13)22-2/h3-12,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWKJGVUZDNYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonamido)-N-(3-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

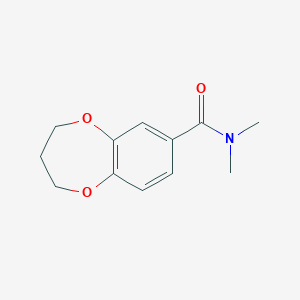
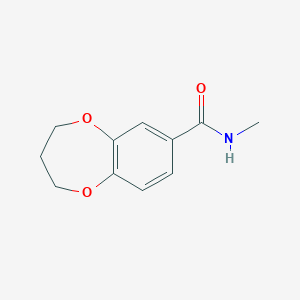
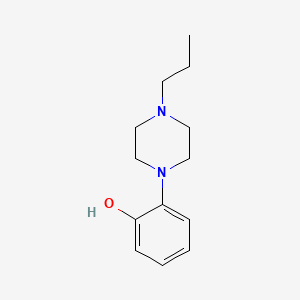
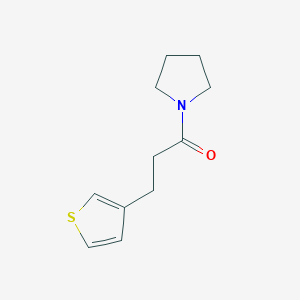
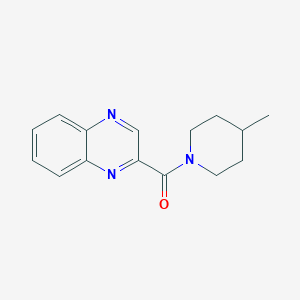
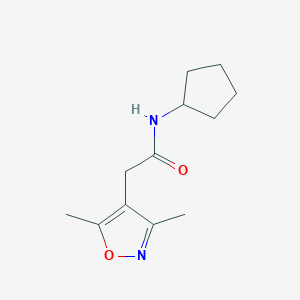
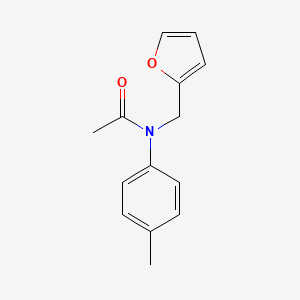
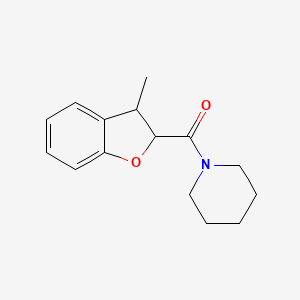
![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)
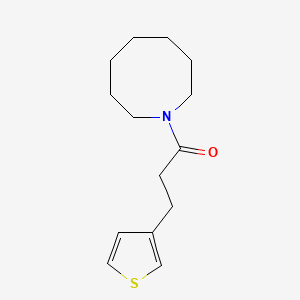
![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)
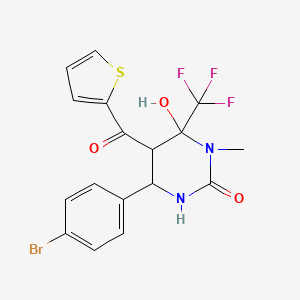
![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)
